tert-Butylphosphonic acid

Acid-base chemistry Proton transfer Buffer systems

Differentiated by its pKa1 of 2.79 and high solubility in nonpolar solvents like THF and n-hexane, tert-Butylphosphonic acid enables the synthesis of soluble [RPO3MR']4 cages where methyl or ethyl analogs fail. It is essential for CWA hydrolysis detection calibration and as a secondary building unit in MOF/HOF design.

Molecular Formula C4H9O3P-2
Molecular Weight 136.09 g/mol
CAS No. 4923-84-6
Cat. No. B1347159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butylphosphonic acid
CAS4923-84-6
Molecular FormulaC4H9O3P-2
Molecular Weight136.09 g/mol
Structural Identifiers
SMILESCC(C)(C)P(=O)([O-])[O-]
InChIInChI=1S/C4H11O3P/c1-4(2,3)8(5,6)7/h1-3H3,(H2,5,6,7)/p-2
InChIKeyOGDSVONAYZTTDA-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butylphosphonic Acid (CAS 4923-84-6): Product Profile and Procurement Specifications


tert-Butylphosphonic acid (CAS 4923-84-6) is an alkylphosphonic acid characterized by a central phosphorus atom bonded to a tert-butyl group and two hydroxyl functionalities. As a white crystalline powder with a molecular weight of 138.10 g/mol and a melting point of 187-189 °C , it exhibits distinct physicochemical properties—including a pKa1 of 2.79 and pKa2 of 8.88 at 25°C —that directly influence its solubility behavior and metal coordination capabilities [1]. These foundational parameters are critical for evaluating its performance in applications requiring precise acidity control or robust ligand-metal interactions, distinguishing it from other phosphonic acid derivatives with different alkyl or aryl substituents [2].

Why tert-Butylphosphonic Acid Cannot Be Directly Substituted by Other Alkylphosphonic Acids


Simple substitution of tert-butylphosphonic acid with other alkylphosphonic acids—such as n-butyl, methyl, ethyl, or propyl derivatives—is not chemically valid due to significant divergence in fundamental properties that directly impact performance. For example, the pKa1 of tert-butylphosphonic acid is 2.79 , compared to 2.38 for methylphosphonic acid and 1.83 for phenylphosphonic acid , resulting in distinct protonation states and binding equilibria under identical buffer conditions. Furthermore, the steric bulk of the tert-butyl group confers high solubility in nonpolar organic solvents like n-hexane, Et2O, and THF [1], a trait not shared by its linear n-butyl counterpart, which exhibits poor solubility in such media. Additionally, the bond rotational barrier of alkyl phosphonic acids (~0.114 eV) differs fundamentally from that of aryl phosphonic acids [2], altering the activation energy for proton motion—a key parameter in membrane applications. These quantifiable differences in acidity, solubility, and molecular dynamics preclude generic interchange and necessitate compound-specific selection based on the experimental context.

Quantitative Evidence Differentiating tert-Butylphosphonic Acid from Closest Analogs


Acidity Constant (pKa) Comparison: tert-Butylphosphonic Acid Exhibits Higher pKa1 than Methyl-, Ethyl-, Propyl-, and Phenylphosphonic Acids

tert-Butylphosphonic acid demonstrates a higher first dissociation constant (pKa1) than its smaller alkyl and aryl counterparts, indicating weaker acidity. Its pKa1 is 2.79 (25°C) , compared to 2.38 for methylphosphonic acid , 2.43 for ethylphosphonic acid , 2.49 for propylphosphonic acid , and 1.83 for phenylphosphonic acid . This difference of +0.41 pKa units versus methylphosphonic acid (and +0.96 versus phenylphosphonic acid) reflects reduced proton availability under neutral pH conditions, which can be exploited in applications requiring controlled proton donation.

Acid-base chemistry Proton transfer Buffer systems

Solubility Profile: tert-Butylphosphonic Acid Confers High Solubility in Nonpolar Organic Solvents

The steric bulk of the tert-butyl substituent drastically alters solubility characteristics. Phosphonates bearing tert-butyl groups on phosphorus are highly soluble in common nonpolar organic solvents such as n-hexane, diethyl ether (Et2O), and tetrahydrofuran (THF) [1]. In contrast, n-butylphosphonic acid and other linear alkylphosphonic acids exhibit poor solubility in such nonpolar media and are typically more soluble in water or polar solvents. This difference arises from the hydrophobic shielding provided by the branched tert-butyl group, which facilitates dissolution in low-polarity reaction media and enables homogeneous synthesis of hydrophobic coordination compounds.

Coordination chemistry Material synthesis Solvent selection

AFT-MS Detection Range: tert-Butylphosphonic Acid Exhibits Narrower Quantitation Window than Methylphosphonic Acid

In atmospheric flow tube-ion trap mass spectrometry (AFT-MS) analysis of alkylphosphonic acid vapors, tert-butylphosphonic acid demonstrates a linear quantitation range of 2 to 25 ppmsoln (parts per million in solution) when evaluated as an anionic cluster with nitrate [1]. This range is narrower than that observed for methylphosphonic acid (2 to 50 ppmsoln) and ethylphosphonic acid (5 to 50 ppmsoln) [1], indicating that the tert-butyl derivative saturates the detection response at a lower headspace concentration. The difference is attributed to the lower volatility of tert-butylphosphonic acid, which alters the vapor-phase equilibrium and limits the upper bound of the linear dynamic range.

Analytical chemistry Mass spectrometry CWA detection

Bond Rotational Barrier: Alkyl Phosphonic Acids Display Distinct Dynamics vs Aryl Phosphonic Acids

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal that alkyl phosphonic acids, including tert-butylphosphonic acid, exhibit a bond rotational barrier of approximately 0.114 eV, whereas aromatic phosphonic acids (e.g., phenylphosphonic acid) have negligible rotational barriers [1]. This 0.114 eV barrier directly correlates with the apparent activation energy for proton motion as measured by NMR line broadening [1]. The non-zero rotational constraint in alkyl phosphonic acids restricts the conformational flexibility of the protogenic group, thereby modulating proton transport efficiency in solid-state electrolytes.

Polymer electrolyte membranes Proton conductivity DFT calculations

Supramolecular Self-Assembly: tert-Butylphosphonic Acid Forms Highly Symmetric Cage Tetramers in Polar Aprotic Media

In polar aprotic solvents, tert-butylphosphonic acid self-assembles into highly symmetric cage-like tetramers stabilized by eight OHO hydrogen bonds, forming a remarkably stable supramolecular complex [1]. This behavior is conclusively demonstrated through a combination of NMR spectroscopy and DFT calculations [1]. In contrast, linear alkylphosphonic acids (e.g., n-butylphosphonic acid) and aryl derivatives typically form extended hydrogen-bonded chains or layered networks rather than discrete, closed-shell tetrameric cages. The tert-butyl substituent sterically directs the assembly toward a finite cage structure, offering a predictable, monodisperse building block for crystal engineering.

Supramolecular chemistry Hydrogen bonding Crystal engineering

Where tert-Butylphosphonic Acid Provides Verifiable Advantage: Research and Industrial Application Scenarios


Coordination Chemistry: Synthesis of Soluble Cubic Group 13 Phosphonate Cages

tert-Butylphosphonic acid is the preferred phosphonate ligand for preparing soluble cubic group 13 molecular phosphonates of the formula [RPO3MR']4 (M = Al, Ga, In). The high solubility conferred by the tert-butyl group in nonpolar solvents such as n-hexane, Et2O, and THF [1] enables homogeneous reaction conditions and facilitates purification. In contrast, analogous syntheses using methyl or ethyl phosphonic acids yield poorly soluble products that complicate crystallization and structural characterization. This scenario is documented in the literature, where [t-BuPO3BEt]4 and related cages were synthesized and fully characterized by X-ray diffraction [1].

Analytical Chemistry: Vapor-Phase Detection of Phosphonic Acids by AFT-MS

For laboratories engaged in the ambient detection of chemical warfare agent (CWA) hydrolysis products, tert-butylphosphonic acid serves as a critical calibration standard. Its AFT-MS linear quantitation range of 2–25 ppmsoln [2] is distinct from that of methylphosphonic acid (2–50 ppmsoln) and must be independently validated. Using methylphosphonic acid as a surrogate for tert-butylphosphonic acid would lead to quantification errors above 25 ppmsoln due to detector saturation differences. The established method demonstrates that real-time monitoring of tert-butylphosphonic acid via anionic nitrate adducts is feasible within this defined range [2].

Polymer Electrolyte Membrane Design: Selection of Alkyl vs Aryl Protogenic Groups

In the development of proton exchange membranes (PEMs) for high-temperature fuel cells, the bond rotational barrier of the phosphonic acid group directly impacts proton conductivity. tert-Butylphosphonic acid, as a representative alkyl phosphonic acid, possesses a rotational barrier of ~0.114 eV [3]. This barrier is absent in aryl phosphonic acids. Consequently, membrane designers must account for this ~0.114 eV activation energy penalty when incorporating tert-butylphosphonic acid into polymer backbones, as it will reduce proton mobility compared to phenylphosphonic acid-based membranes. This quantitative understanding guides material selection for specific operational temperature and humidity regimes [3].

Supramolecular Crystal Engineering: Design of Porous Frameworks Based on Tetrameric Building Blocks

The proven ability of tert-butylphosphonic acid to self-assemble into stable, highly symmetric cage tetramers in polar aprotic media [4] offers a distinct advantage in the rational design of porous supramolecular architectures. Unlike n-butylphosphonic acid, which forms extended hydrogen-bonded networks, tert-butylphosphonic acid yields discrete, monodisperse tetrameric units. These pre-organized cages can be used as secondary building units (SBUs) for the synthesis of metal-organic frameworks (MOFs) or hydrogen-bonded organic frameworks (HOFs) with predictable pore geometries. Researchers aiming to control framework topology and porosity should select tert-butylphosphonic acid when finite cage-like SBUs are required [4].

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